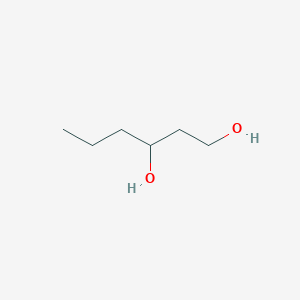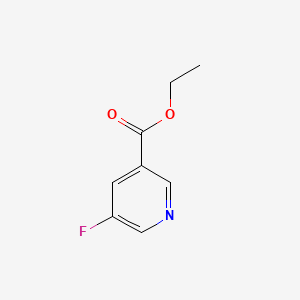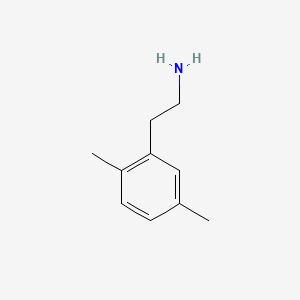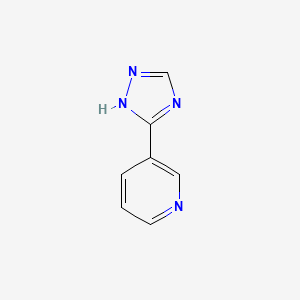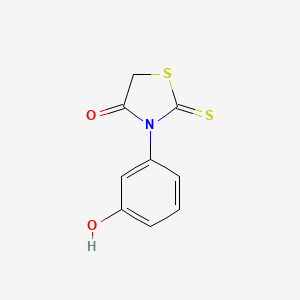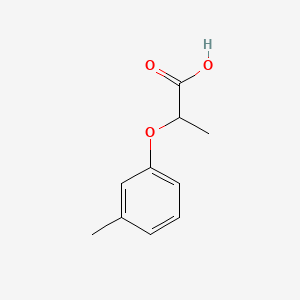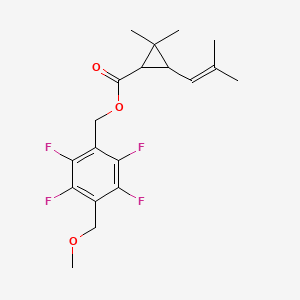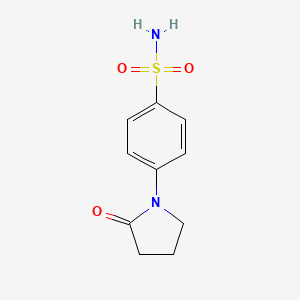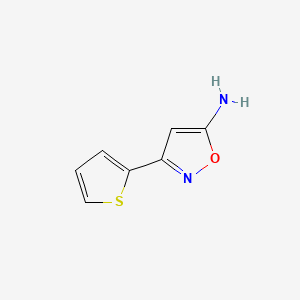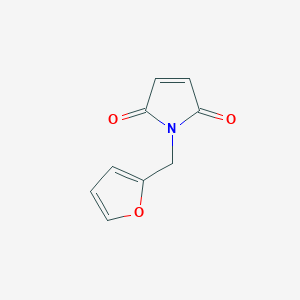
N-(2-Furylmethyl)maleimide
Overview
Description
N-(2-Furylmethyl)maleimide is a heterocyclic compound that contains a furan ring and a maleimide group. It is known for its significant potential in scientific research due to its unique chemical structure and properties. The compound has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol .
Biochemical Analysis
Biochemical Properties
N-(2-Furylmethyl)maleimide plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to react with thiol groups in proteins and enzymes, forming stable thioether bonds. One of the key enzymes that this compound interacts with is β(1,3)glucan synthase, an enzyme involved in the biosynthesis of β(1,3)glucan, a major component of the fungal cell wall . The interaction between this compound and β(1,3)glucan synthase results in the inhibition of the enzyme’s activity, thereby affecting the integrity of the fungal cell wall. Additionally, this compound has been shown to interact with other proteins containing reactive cysteinyl residues, essential for their catalytic activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In fungal cells, this compound disrupts the biosynthesis of chitin and β(1,3)glucan, leading to compromised cell wall integrity and ultimately cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways by modifying key signaling proteins through covalent attachment to thiol groups. This modification can alter gene expression and cellular metabolism, impacting cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups in biomolecules. This covalent modification can inhibit enzyme activity by blocking the active site or inducing conformational changes in the enzyme structure. For example, the inhibition of β(1,3)glucan synthase by this compound occurs through the formation of a thioether bond with a cysteinyl residue in the enzyme’s active site . This interaction prevents the enzyme from catalyzing the polymerization of glucose units into β(1,3)glucan, thereby disrupting fungal cell wall biosynthesis.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes containing thiol groups. This compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes. For instance, the inhibition of β(1,3)glucan synthase by this compound disrupts the biosynthesis of β(1,3)glucan, leading to alterations in the metabolic pathways associated with cell wall synthesis in fungi . Additionally, this compound can interact with other enzymes involved in cellular metabolism, further influencing metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Furylmethyl)maleimide can be synthesized through the Diels–Alder reaction, which involves the reaction of furans with maleimides. This reaction is typically carried out under mild conditions and does not require a catalyst . The reaction proceeds chemoselectively, often without the need for a catalyst, and can be performed in an aqueous medium to enhance the reaction’s thermodynamic driving force .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed cyclization reactions of alkynes with isocyanides followed by hydrolysis . This method is efficient and convenient, allowing for the practical synthesis of a broad range of valuable polysubstituted maleimide derivatives under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-(2-Furylmethyl)maleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced maleimide derivatives .
Scientific Research Applications
N-(2-Furylmethyl)maleimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of sequence-controlled polymers and other macromolecular structures.
Biology: The compound is studied for its potential antimicrobial and cytostatic activities.
Medicine: this compound and its derivatives are explored for their therapeutic potential, including their use as antimicrobial agents.
Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)maleimide involves its ability to participate in Diels–Alder reactions, forming adducts with various dienes . This reaction is facilitated by the electron-rich nature of the furan ring, which allows it to act as a diene in the cycloaddition process . The compound’s antimicrobial activity is attributed to its ability to inhibit the biosynthesis of chitin and β(1,3)glucan, essential components of the fungal cell wall .
Comparison with Similar Compounds
- N-Ethylmaleimide
- N-Methylmaleimide
- N-Phenylmaleimide
Comparison: N-(2-Furylmethyl)maleimide is unique due to the presence of the furan ring, which enhances its reactivity in Diels–Alder reactions compared to other maleimides . This unique structure allows it to form more stable adducts and exhibit distinct chemical and biological properties .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSUUIGEQAOVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303567 | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32620-61-4 | |
| Record name | 32620-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FURFURYLMALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


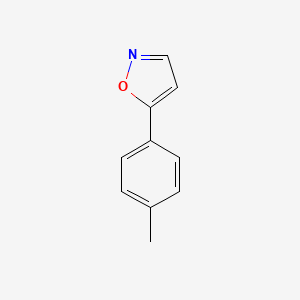
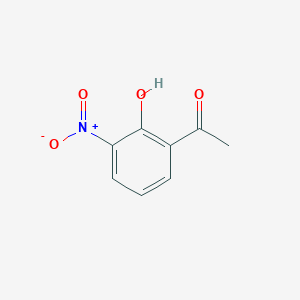
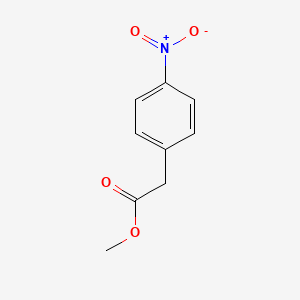
![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)
